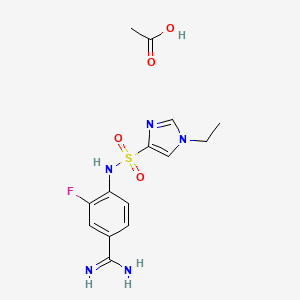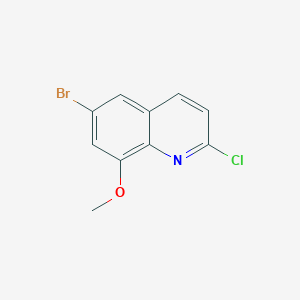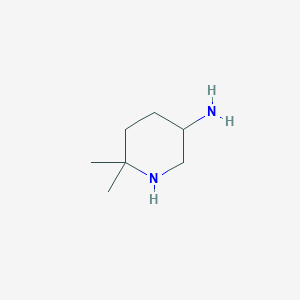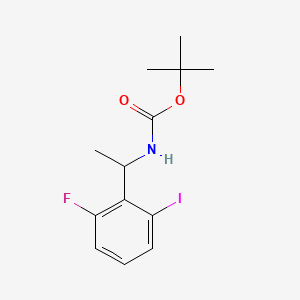
4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide,aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide; acetic acid is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a sulfonamide group, and a fluorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This is achieved by reacting the imidazole derivative with sulfonyl chlorides in the presence of a base.
Formation of the Carboximidamide Group: This involves the reaction of the fluorobenzene derivative with cyanamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-ethyl-1H-imidazole-4-sulfonamido)-2-fluorobenzoic acid
- 4-(1-ethyl-1H-imidazole-4-sulfonamido)-2-hydroxybutanoic acid
Uniqueness
Compared to similar compounds, 4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its fluorine substitution, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18FN5O4S |
|---|---|
Molecular Weight |
371.39 g/mol |
IUPAC Name |
acetic acid;4-[(1-ethylimidazol-4-yl)sulfonylamino]-3-fluorobenzenecarboximidamide |
InChI |
InChI=1S/C12H14FN5O2S.C2H4O2/c1-2-18-6-11(16-7-18)21(19,20)17-10-4-3-8(12(14)15)5-9(10)13;1-2(3)4/h3-7,17H,2H2,1H3,(H3,14,15);1H3,(H,3,4) |
InChI Key |
ATJOKUFBNNMQES-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(=N)N)F.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B15306551.png)
![4-Fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15306555.png)


![1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B15306564.png)






